molecular formula C18H13BrN4O B1684470 N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide CAS No. 194423-06-8

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Cat. No. B1684470
M. Wt: 381.2 g/mol
InChI Key: BTYYWOYVBXILOJ-UHFFFAOYSA-N
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Description

“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” is a chemical compound with the molecular formula C18H13BrN4O . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . This compound exhibits diverse applications, including drug development and material synthesis, due to its unique properties and structural complexity.


Molecular Structure Analysis

The molecular structure of “N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” consists of a quinazoline ring attached to a bromophenyl group at the 4-position and a but-2-ynoyl group at the 6-position . The fused benzene and pyrimidine rings are nearly coplanar, making dihedral angles of 1.26 (14) and 3.53 (15)° in the two independent molecules .


Physical And Chemical Properties Analysis

“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” has a molecular weight of 426.3 g/mol . Its exact mass and monoisotopic mass are 425.08512 g/mol . It has a topological polar surface area of 70.2 Ų and a complexity of 515 . Other properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Antibacterial and Antifungal Activities

Quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, studies have demonstrated that some quinazoline compounds show remarkable activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Patel et al., 2010).

Antitumor and EGFR Inhibition

Quinazoline derivatives have also been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor (HER-2), which play significant roles in the proliferation of cancer cells. Derivatives with substitutions at the C-6 position, including butynamide, have shown enhanced biological properties and demonstrated remarkable oral activity in tumor models, suggesting their potential as therapeutic agents in cancer treatment (Tsou et al., 2001).

Molecular Imaging Applications

A novel method was developed for labeling EGFR inhibitors, including those with a quinazoline structure, for potential use in Single Photon Emission Computed Tomography (SPECT) imaging of breast cancer. This approach, which utilizes radioactive iodine, could improve the diagnosis and monitoring of cancer through targeted molecular imaging (Farouk et al., 2012).

Antiviral Activities

Quinazoline derivatives have been explored for their antiviral activities against a variety of viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). Compounds synthesized through microwave-assisted techniques have shown potential as inhibitors of virus replication, highlighting the versatility of quinazoline derivatives in developing antiviral therapeutics (Selvam et al., 2007).

properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236539
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

CAS RN

194423-06-8
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CL-387785
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-387785
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-butynoic acid (196 mg, 2.3 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (385 mg, 2.0 mmol) in DMF (5 mL) stirring at 25° C. for 20 minutes was added 6-amino-4-[(3-bromophenyl)amino]quinazoline (316 mg, 1.0 mmol). The resulting solution was stirred under N2 at 25° C. for 14 hours further 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (206 mg, 1.0 mmol) and 2-butynic acid (82 mg, 1.0 mmol) were. After another 8 hours further, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (197 mg, 1.0 mmol) and the acid (93 mg, 1.0 mmol) were added to the reaction. After stirring at 25° C. a further 12 hours, the reaction was quenched with water. The yellow precipitate was collected, sonicated with acetone, treated with triethyl amine and purified by preparative tlc on silica, eluting with 1:1 EtOAc/acetone. The desired product was isolated as a yellow solid (20 mg, 4.7%), mp 281-283° C.
Quantity
196 mg
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reactant
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385 mg
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5 mL
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316 mg
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206 mg
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82 mg
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197 mg
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[Compound]
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acid
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93 mg
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Yield
4.7%

Synthesis routes and methods II

Procedure details

A solution of 0.50 g of 2-butynoic acid in 10 ml of tetrahydrofuran was cooled in an ice bath. A 0.79 ml portion of isobutyl chloroformate followed by a 0.66 ml portion of N-methyl morpholine were added. After about 1 minute a solution of 1.6 g of N-(3-bromophenyl)-4,6-quinazolindiamine in 10 ml of pyridine was added. The reaction was allowed to come to room temperature and stir overnight. The solvents were removed at reduced pressure and the solid was recrystallized from n-butanol to give 1.07 g of N-[4-[(3-bromophenyl)amino]-6-quinazolinyl)-2-butynamide: mass spectrum (m/e): 381, 383.
Quantity
0.5 g
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reactant
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10 mL
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0 (± 1) mol
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1.6 g
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of 3.0 g (11.8 mmol) of N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]-2-butynamide and 2.23 g (12.98 mmol) of 3-bromo aniline in 18 ml of acetic acid was refluxed gently with stirring under nitrogen for 1 hr 15 min.. The mixture was cooled in an ice bath and a solid mass formed. The solid was collected by filtration and washed with ether-acetonitrile 1:1 to give a yellow solid which was recrystallized from ethanol giving 2.51 g of N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide: mass spectrum (m/e): 381, 383.
Name
N-[3-cyano-4-[[(dimethylamino)methylene]amino]phenyl]-2-butynamide
Quantity
3 g
Type
reactant
Reaction Step One
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2.23 g
Type
reactant
Reaction Step One
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18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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